Phthalimidinoglutarimide-C3-O-PEG3-C2-acid
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Overview
Description
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which contribute to its versatility and functionality in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG3-C2-acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Phthalimide Group: The initial step involves the formation of the phthalimide group through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Introduction of Glutarimide Moiety: The glutarimide moiety is introduced via a condensation reaction with glutaric anhydride or its derivatives.
PEG Linker Attachment: The polyethylene glycol (PEG) linker is attached through an esterification or amidation reaction, depending on the functional groups present on the PEG chain.
Final Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain moieties within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s PEG linker enhances its solubility and biocompatibility, making it useful in bioconjugation and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG3-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The PEG linker enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Phthalimidinoglutarimide-C3-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-C3-O-PEG1-C2-acid: This compound has a shorter PEG linker, which may affect its solubility and biocompatibility.
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH: This variant lacks the carboxylic acid group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C25H34N2O9 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H34N2O9/c28-22-7-6-21(24(31)26-22)27-17-20-18(3-1-5-19(20)25(27)32)4-2-9-33-11-13-35-15-16-36-14-12-34-10-8-23(29)30/h1,3,5,21H,2,4,6-17H2,(H,29,30)(H,26,28,31) |
InChI Key |
HLBRXWQAZIWHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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